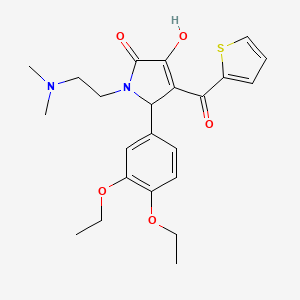

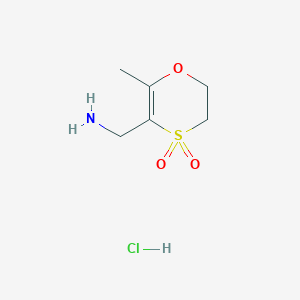

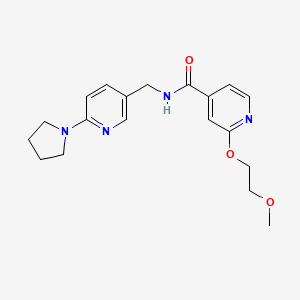

![molecular formula C11H10F2N2O B2503817 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile CAS No. 2309541-42-0](/img/structure/B2503817.png)

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several studies. For instance, a novel protocol was used to synthesize 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from its oxo-dihydropyridine precursor using Vilsmeier–Haack chlorination . Similarly, a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine yielded a novel pyridine derivative with a 40% yield at room temperature . These methods demonstrate the versatility of pyridine chemistry and the potential for creating a wide array of substituted pyridines, including the target molecule "2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by X-ray diffraction, revealing unique structural features and hydrogen bonding patterns . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing significant dihedral angles between the planes of the pyridine ring and its substituents . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the target molecule and predicting its reactivity.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by their substituents. For instance, the methanolysis of pyridine-2-carbonitrile in the presence of metal salts led to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . This indicates that the target molecule could also undergo similar reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often characterized by spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were used to study the structural features of various pyridine compounds . UV–vis absorption and fluorescence spectroscopy techniques were employed to investigate the optical properties, revealing how different substituents and solvents affect the absorption and emission spectra . These studies provide insights into the behavior of the target molecule under different conditions and can help predict its physical and chemical properties.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, which share a structural resemblance with the pyridine moiety in "2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile," are extensively utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Their effectiveness is attributed to the presence of polar substituents, which facilitate adsorption on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Medicinal and Chemosensing Applications

Pyridine derivatives, including structures similar to "2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile," are prominent in medicinal chemistry due to their diverse biological activities. These activities range from antifungal, antibacterial, and anticancer properties to roles in chemosensing applications. The derivatives' ability to form complexes with various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthesis of Complex Molecular Structures

The versatility of pyridine and its derivatives is also evident in their application in the synthesis of complex molecular structures. For instance, heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds serve as vital intermediates in advanced chemistry and drug development investigations, underscoring their importance in organic synthesis and catalysis as well as drug applications (Li et al., 2019).

properties

IUPAC Name |

2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWJHXZUHLOLDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

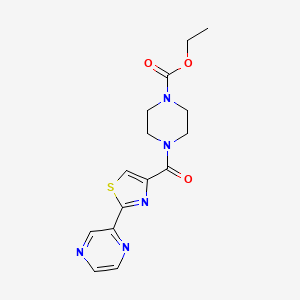

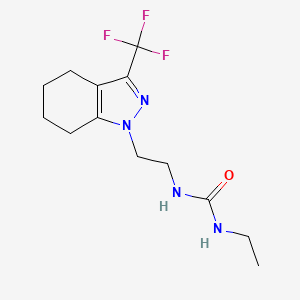

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)

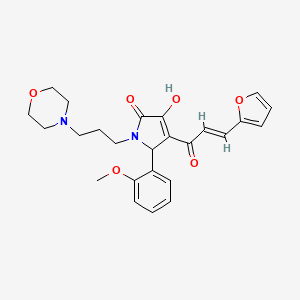

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

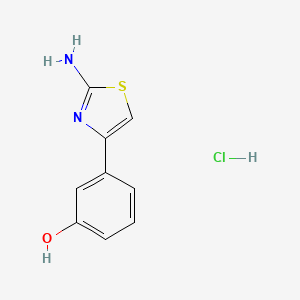

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

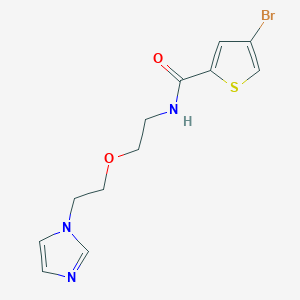

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

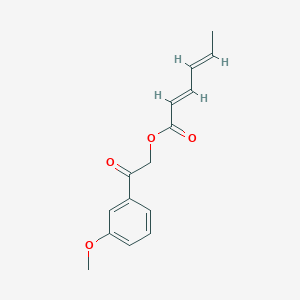

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)